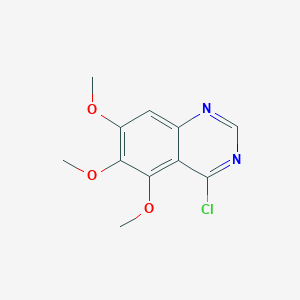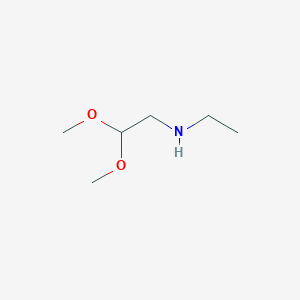![molecular formula C22H27NO4 B3053791 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione CAS No. 56148-88-0](/img/structure/B3053791.png)
2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione
説明
Isoquinolines are a class of organic compounds that are structurally similar to quinolines . They are heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyridine ring . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
Synthesis Analysis
Isoquinoline synthesis has attracted considerable attention due to their wide range of biological activities . Various methods have been proposed for the synthesis of isoquinoline derivatives, including the Gabriel-Colman rearrangement, the Pictet-Spengler cyclization, and the Pomeranz-Fritsch reaction . Current research is focused on developing new strategies for the synthesis of isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of isoquinolines consists of a benzene ring fused to a pyridine ring . This structure is also referred to as a benzopyridine .Chemical Reactions Analysis
Isoquinoline derivatives can be synthesized through various chemical reactions, including rearrangement, cyclization, and condensation reactions . These reactions often involve the use of catalysts and can lead to the formation of isomers .Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinolines can vary widely depending on their specific structure. For example, the vapor pressure and partition coefficient of a compound can provide information about its volatility and its distribution between different phases in the environment .科学的研究の応用
Chemosensors for Fluoride Ion Detection
One significant application of derivatives of 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione is in the development of chemosensors. For instance, compounds NAOZ and NATZ, derivatives of this compound, have shown efficacy as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. They exhibit this selectivity over a range of other anions due to the fluoride ion's ability to deprotonate the hydrazone moiety, causing a noticeable long-wavelength color change (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020).
Photophysical Characteristics and Sensor Ability
The photophysical characteristics of these derivatives, such as NI3 and NI4, are extensively studied in various organic solvents. Their reactivity to changes in pH and the presence of different metal ions provides valuable insight into their potential as fluorescent sensors. This includes their application in monomers and polymers, contributing to the field of material science and sensor technology (Staneva, D., Angelova, S., & Grabchev, I., 2020).
Antiviral Research
These derivatives have also been explored for their antiviral properties. Studies have demonstrated that specific derivatives can inhibit viral replication, particularly against herpes simplex and vaccinia viruses in chick embryo cell cultures, suggesting their potential as antiviral agents (GARCIA-GANCEDO, A., Gil, C., Roldan, C. M., Pérez, S., & Vilas, P., 1979).
Electroluminescent Layer Applications
These compounds have found use in the development of electroluminescent layers. Their photophysical properties in solutions and polymer films have been investigated for application in organic light-emitting devices. The research suggests these compounds' potential in the preparation of color electroluminescent structures, contributing to the advancement of display technologies (Dobrikov, G., Dobrikov, G., & Aleksandrova, M., 2011).
将来の方向性
特性
IUPAC Name |
2-(2-ethylhexyl)-6,7-dimethoxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-5-7-8-14(6-2)13-23-21(24)15-9-11-17(26-3)20-18(27-4)12-10-16(19(15)20)22(23)25/h9-12,14H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVWSNPGLZZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971523 | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56148-88-0 | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56148-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz(de)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056148880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)


